L-m-tyrosine

Neurochemistry Catecholamine Research Pharmacology

Researchers requiring a validated tool for monoamine depletion studies need a stereospecific agent with predictable, quantifiable outcomes. L-m-Tyrosine (CAS 587-33-7) directly addresses this by acting as a false neurotransmitter precursor, decarboxylated to m-tyramine in vivo. • Produces ~50% depletion of brain catecholamines and serotonin at 150 mg/kg (i.p.) within 1 hour in rodent models, enabling reproducible experimental designs. • Bypasses COMT metabolism, offering distinct pharmacokinetics versus L-DOPA and serving as the precursor for the superior PET tracer 6-[18F]FMT. • Also functions as a potent, selective plant allelochemical for herbicide discovery and root development research. Supplied with comprehensive certificate of analysis; standard pack sizes from 250 mg to 5 g available for immediate dispatch.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 587-33-7
Cat. No. B1674973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-m-tyrosine
CAS587-33-7
Synonyms3-hydroxyphenylalanine
3-tyrosine
3-tyrosine, (D)-isomer
3-tyrosine, (DL)-isomer
3-tyrosine, (L)-isomer
3-tyrosine, 14C-labeled, (DL)-isomer
m-tyrosine
meta-tyrosine
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC(C(=O)O)N
InChIInChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
InChIKeyJZKXXXDKRQWDET-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-m-Tyrosine Overview


L-m-Tyrosine (meta-L-tyrosine) is a non-proteinogenic aromatic amino acid and a structural analog of phenylalanine, characterized by a hydroxyl group at the meta position of its phenyl ring [1]. It is not incorporated into standard proteins but is recognized for its distinct biological activities, including its role as a plant allelochemical and its capacity to interfere with catecholamine neurotransmitter systems in mammals [1] [2]. Unlike the proteinogenic L-tyrosine (p-tyrosine), L-m-tyrosine is a product of phenylalanine oxidation and serves as a recognized marker of oxidative stress [1].

L-m-Tyrosine vs. Common Analogs


L-m-Tyrosine's meta-hydroxylation confers a unique biochemical profile that is not shared by its structural isomers. In mammals, L-m-tyrosine acts as a 'false neurotransmitter precursor', being decarboxylated to m-tyramine and depleting central monoamines, an effect not observed with proteinogenic L-tyrosine (p-tyrosine) [1]. In plants, L-m-tyrosine is significantly more phytotoxic than its ortho- and para-isomers, demonstrating its specific and potent bioactivity [2]. Furthermore, its unique metabolic pathway, which bypasses catechol-O-methyltransferase (COMT), differentiates it from L-DOPA and has implications for research on therapeutic strategies [3]. These distinct, quantifiable differences mean that substituting L-m-tyrosine with another tyrosine isomer or a common analog like L-DOPA will yield fundamentally different experimental results and cannot support the same research objectives.

L-m-Tyrosine Comparative Evidence


Brain Monoamine Depletion Potency

L-m-Tyrosine induces a significant and rapid depletion of brain monoamines, an effect that is quantitatively different from its D-isomer and fundamentally distinct from L-tyrosine. In a rat model, a single intraperitoneal administration of L-m-tyrosine at 150 mg/kg resulted in an approximate 50% reduction in endogenous levels of norepinephrine, dopamine, and serotonin after 1 hour [1]. The D-isomer of m-tyrosine was noted to be 'less potent' in effecting this depletion under all experimental conditions, indicating a stereospecific action [1]. This depletion profile is opposite to that of L-tyrosine (p-tyrosine), which serves as the natural precursor for catecholamine synthesis and would not produce this effect [2].

Neurochemistry Catecholamine Research Pharmacology

Hypotensive Efficacy

In an anesthetized dog model pretreated with the aromatic amino acid decarboxylase inhibitor carbidopa, L-m-tyrosine acts as a potent hypotensive agent. It was found to be more potent than its racemic mixture (DL-m-tyrosine) [1]. Crucially, L-m-tyrosine was also reported to be more potent as a hypotensive agent than L-DOPA under the same experimental conditions [1]. This indicates a significant difference in cardiovascular pharmacodynamics between these structurally related compounds.

Cardiovascular Pharmacology Hypotensive Agents Neuropharmacology

Phytotoxicity Profile

L-m-Tyrosine exhibits a unique phytotoxic spectrum that differentiates it from L-DOPA. A comparative review notes that m-tyrosine strongly suppressed the growth of barnyardgrass, a species that is tolerant to the phytotoxic effects of L-DOPA [1]. While L-DOPA's phytotoxicity is linked to oxidative damage from melanin synthesis (reversible by ascorbic acid), m-tyrosine's mechanism involves a different pathway, with its oxidative damage not rescued by ascorbic acid but by phenylalanine [1]. This suggests distinct modes of action and target selectivity between the two allelochemicals.

Plant Biology Allelopathy Herbicide Discovery

PET Imaging Tracer Advantage

The fluorinated analog of L-m-tyrosine, 6-[18F]fluoro-L-m-tyrosine (FMT), presents a key advantage over 6-[18F]fluoro-L-DOPA (FDOPA) as a PET tracer for assessing presynaptic dopaminergic function. Unlike FDOPA, FMT is not a substrate for catechol-O-methyltransferase (COMT) [1]. This metabolic property results in better quality PET images with a higher signal-to-noise ratio, facilitating more accurate quantification of aromatic L-amino acid decarboxylase (AADC) activity in the brain [1].

Neuroimaging PET Tracer Development Parkinson's Disease

Regiospecific Enzymatic Synthesis

The biosynthesis of L-m-tyrosine proceeds via a distinct enzymatic route that is not performed by the canonical tyrosine hydroxylase. The enzyme phenylalanine meta-hydroxylase (Phe3H) from Streptomyces coeruleoribidus efficiently and regiospecifically generates meta-L-tyrosine from phenylalanine [1]. This is in stark contrast to the mechanism of tyrosine hydroxylase, which produces L-DOPA via an NIH shift mechanism. The study of Phe3H mutants further demonstrated that a single residue (T202) is responsible for this mechanistic control, with mutation leading to a loss of regiospecificity and a switch to the NIH shift mechanism typical of tyrosine hydroxylase [1].

Biocatalysis Enzyme Engineering Natural Product Biosynthesis

L-m-Tyrosine Applications


Monoamine Depletion Tool

L-m-Tyrosine is a validated tool for inducing a rapid, stereospecific, and reversible depletion of brain catecholamines and serotonin in animal models [1]. This model is essential for studying the roles of monoamine neurotransmitters in behavior, motor control, and the pathogenesis of neurological disorders. The quantitative 50% depletion at 150 mg/kg after 1 hour provides a reliable and reproducible benchmark for experimental design [1].

PET Radiotracer Development

The derivative 6-[18F]fluoro-L-m-tyrosine (FMT) serves as a superior PET tracer for quantifying AADC activity, a key marker of dopaminergic neuron integrity [1]. Its resistance to COMT metabolism provides better image quality and quantification than FDOPA, making it a critical tool for diagnosing and monitoring Parkinson's disease progression and evaluating the efficacy of gene therapies aimed at restoring AADC expression [2].

Allelopathy and Herbicide Discovery

As a naturally occurring and highly potent allelochemical, L-m-tyrosine is a key compound for studying plant-plant chemical warfare [1]. Its distinct selectivity profile, affecting species tolerant to L-DOPA, makes it a unique lead compound for developing novel bioherbicides and for investigating plant defense mechanisms and root development [1] [2].

Biocatalysis and Metabolic Engineering

The discovery and characterization of the phenylalanine meta-hydroxylase (Phe3H) enzyme provides a specific, high-fidelity biocatalytic route for producing L-m-tyrosine from phenylalanine [1]. This opens avenues for engineering microbial strains for the sustainable production of this valuable non-proteinogenic amino acid and for creating novel fluorinated analogs through chemoenzymatic synthesis [1].

Technical Documentation Hub

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